3,3-diphenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide
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Description
3,3-diphenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide is a useful research compound. Its molecular formula is C26H31N5O3S and its molecular weight is 493.63. The purity is usually 95%.
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Biological Activity
3,3-Diphenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a diphenyl group, a pyrimidinyl piperazine moiety, and a sulfonyl propyl chain. Its unique structure is believed to contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C25H32N4O2S |
Molecular Weight | 448.61 g/mol |
Solubility | Soluble in DMSO and DMF |
Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group may facilitate interactions with various biological targets, modulating their activity and leading to therapeutic effects.
Anticancer Activity
Research has demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related diphenyl compounds have shown promising results in inhibiting the proliferation of breast cancer cells while exhibiting low toxicity to normal cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored through its ability to inhibit key inflammatory pathways. In vitro studies have indicated that related compounds can effectively reduce pro-inflammatory cytokine production, suggesting a role in managing inflammatory diseases .
Case Studies
-
Cytotoxicity in Cancer Cells :
In a study evaluating the cytotoxic effects of related diphenyl compounds, it was found that they induced significant apoptosis in MCF-7 breast cancer cells. The IC50 values were reported in the low micromolar range, indicating potent activity against these cancer cells . -
Anti-inflammatory Activity :
A related study assessed the anti-inflammatory effects of similar compounds on macrophage cell lines. The results showed a marked reduction in TNF-alpha and IL-6 production upon treatment with the compound, highlighting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|
2,2-Diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide | Moderate | Low |
1,3-Diaryl-2-propen-1-one | High | Moderate |
Properties
IUPAC Name |
3,3-diphenyl-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3S/c32-25(21-24(22-9-3-1-4-10-22)23-11-5-2-6-12-23)27-15-8-20-35(33,34)31-18-16-30(17-19-31)26-28-13-7-14-29-26/h1-7,9-14,24H,8,15-21H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPROGDHKCHIQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.